molecular formula C6H5ClNaO+ B11819097 Sodium;4-chlorophenol

Sodium;4-chlorophenol

Cat. No.: B11819097
M. Wt: 151.54 g/mol
InChI Key: CFPLEOLETMZLIB-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-, sodium salt (1:1) is a chemical compound with the molecular formula C6H4ClNaO. It is commonly known as sodium 4-chlorophenolate. This compound is a derivative of phenol, where a chlorine atom is substituted at the para position, and the phenol is converted to its sodium salt form. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-chloro-, sodium salt (1:1) can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the sodium salt. The general reaction is as follows:

C6H4ClOH+NaOHC6H4ClONa+H2OC_6H_4ClOH + NaOH \rightarrow C_6H_4ClONa + H_2O C6​H4​ClOH+NaOH→C6​H4​ClONa+H2​O

Industrial Production Methods

In industrial settings, the production of sodium 4-chlorophenolate often involves the fusion of 4-chlorophenol with sodium hydroxide at high temperatures (around 623K) and pressures (approximately 320 atm). This method ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.

    Esterification: Reacting with acyl chlorides or anhydrides can form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Phenol, 4-chloro-, sodium salt (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 4-chloro-, sodium salt (1:1) primarily involves its ability to undergo nucleophilic aromatic substitution. The chlorine atom’s electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then eliminates the leaving group (chloride ion) to form the substituted product .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-chloro-, sodium salt (1:1)
  • Phenol, 3-chloro-, sodium salt (1:1)
  • Phenol, 4-bromo-, sodium salt (1:1)

Uniqueness

Phenol, 4-chloro-, sodium salt (1:1) is unique due to the specific positioning of the chlorine atom at the para position, which significantly influences its reactivity and chemical properties. Compared to its ortho and meta counterparts, the para-substituted compound exhibits different reactivity patterns in nucleophilic substitution reactions .

Properties

Molecular Formula

C6H5ClNaO+

Molecular Weight

151.54 g/mol

IUPAC Name

sodium;4-chlorophenol

InChI

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1

InChI Key

CFPLEOLETMZLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)Cl.[Na+]

Origin of Product

United States

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